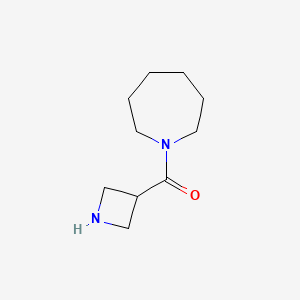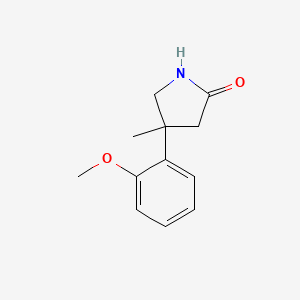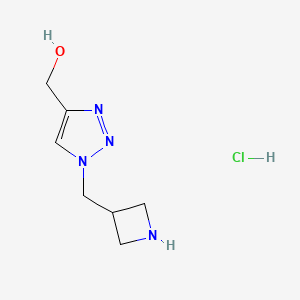
(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
説明
(1-(Azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, also known as Azetidine-3-methanol hydrochloride, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a derivative of azetidine, which is an organic heterocyclic compound containing four carbon atoms and two nitrogen atoms. Azetidine-3-methanol hydrochloride is a white solid that is soluble in water and has a melting point of approximately 170°C.
科学的研究の応用
Antimicrobial Agent Development
The triazole moiety is known for its antimicrobial properties. Research indicates that 1,2,3-triazole hybrids with amine-ester functionality exhibit moderate to excellent activity against various microbial strains . This compound’s structure suggests potential use in developing new antimicrobial agents that could be effective against a range of bacteria and fungi.
Drug Discovery
Due to the presence of unpaired electrons on the nitrogen atom, 1,2,3-triazoles have significant chelating activity, which enhances their biological spectrum . This makes them valuable in drug discovery, particularly for creating molecules with targeted therapeutic effects.
Polymer Chemistry
The azetidine and triazole components of the compound can be utilized in polymer chemistry. They can serve as building blocks for synthesizing novel polymers with potential applications in biomedicine, electronics, and materials science .
Supramolecular Chemistry
In supramolecular chemistry, the compound could be used to design and synthesize new molecular structures with specific functions. These structures could include molecular machines, sensors, or materials with unique properties .
Bioconjugation
Bioconjugation involves attaching two molecules to form a hybrid with new properties. The compound could be used to link biomolecules with other chemical structures, potentially creating new diagnostic tools or targeted therapies .
Chemical Biology
In chemical biology, this compound could be used to study and manipulate biological systems. It could help in understanding protein interactions, enzyme functions, and the role of various biomolecules in cellular processes .
Fluorescent Imaging
The triazole ring system can be incorporated into fluorescent probes. These probes can be used in imaging techniques to visualize and track biological processes in real-time, aiding in research and diagnosis .
Materials Science
Materials science could benefit from the unique properties of azetidine and triazole rings. The compound could be used to develop new materials with specific characteristics, such as increased strength, flexibility, or electrical conductivity .
特性
IUPAC Name |
[1-(azetidin-3-ylmethyl)triazol-4-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.ClH/c12-5-7-4-11(10-9-7)3-6-1-8-2-6;/h4,6,8,12H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVPQSMKXABHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CN2C=C(N=N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(azetidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



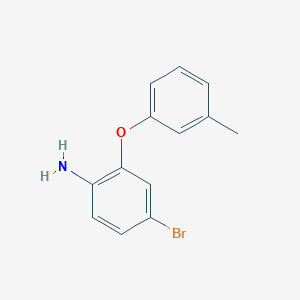
![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)
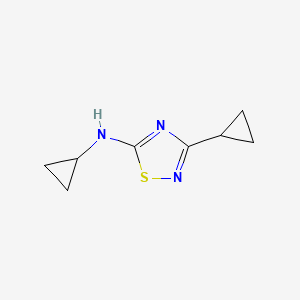
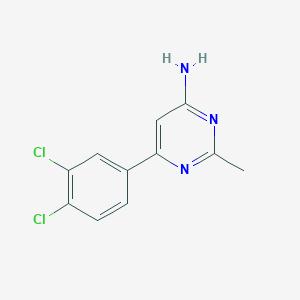
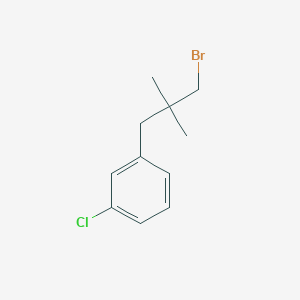
![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)
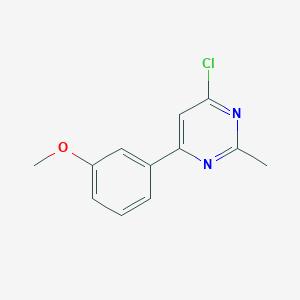
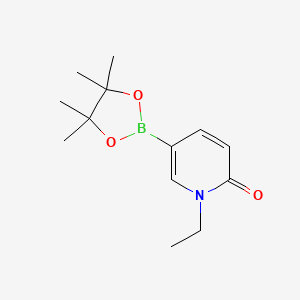
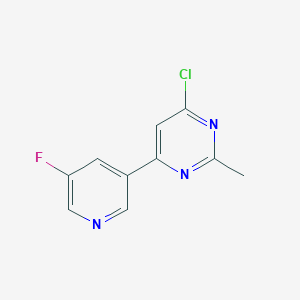
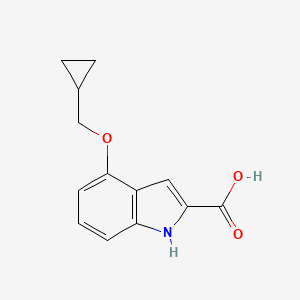
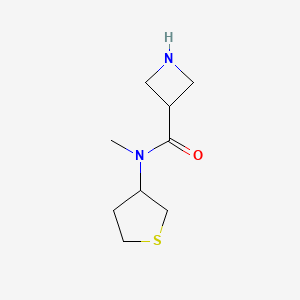
![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)
